5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one
Description
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(8aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9?,11?,13?,15-/m1/s1 |
InChI Key |
PXOYOCNNSUAQNS-PULWUANESA-N |
Isomeric SMILES |
CC1CCC[C@]2(C1=CC3C(C2)OC(=O)C3=C)C |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one
- Molecular Formula : C₁₅H₂₀O₂
- Molecular Weight : 232.32 g/mol
- CAS Registry Number : 152442-48-3
- Structure : Features a fused naphtho[2,3-b]furan-2-one skeleton with methyl (C5, C8a) and methylidene (C3) substituents. The stereochemistry is defined as (3aR,5S,8aR,9aR) in related derivatives .
- Class: Eudesmanolide, a subclass of sesquiterpene lactones characterized by a bicyclic framework with a fused furan-2-one ring .
Key Properties :
- Stereochemistry : Multiple stereocenters (e.g., C3a, C5, C8a, C9a) contribute to complex conformational dynamics .
- Reactivity : The α,β-unsaturated carbonyl group (C2=O and C3 methylidene) enables Michael addition and cycloaddition reactions .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents, hydroxylation, or skeletal rearrangements (Table 1).
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Differences
- Hydrophobicity : The target compound (logP ~1.18) is less polar than hydroxylated derivatives (e.g., 2-hydroxyalantolactone, logP ~0.5) due to the absence of -OH groups .
- Bioactivity: Target Compound: The α,β-unsaturated lactone is associated with anti-inflammatory and cytotoxic properties, common in eudesmanolides . Hydroxylated Derivatives: 2-Hydroxyalantolactone exhibits enhanced antimicrobial activity due to improved solubility .
Biological Activity
5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one is a complex organic compound belonging to the terpenoid family. Its structural intricacies and diverse biological activities make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.33 g/mol. The compound features multiple methyl groups and a methylidene functional group that contribute to its structural complexity and potential biological activity.
Biological Activities
Research indicates that compounds related to this compound exhibit various biological activities:
- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Properties : This compound has shown potential in reducing inflammation in experimental models.
- Antioxidant Effects : It has been reported to scavenge free radicals effectively.
- Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted by researchers on the antimicrobial properties of eudesmanolides found that 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects :
- In a controlled study involving animal models of inflammation induced by carrageenan injection, the compound significantly reduced paw edema compared to control groups .
-
Antioxidant Activity :
- Research published in the Journal of Natural Products highlighted that this compound exhibited strong antioxidant activity measured through DPPH radical scavenging assays .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one compared to structurally similar compounds:
| Compound Name | Antimicrobial | Anti-inflammatory | Antioxidant |
|---|---|---|---|
| 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one | Yes | Yes | Yes |
| 1beta-Hydroxyalantolactone | Yes | Moderate | No |
| 7-Hydroxy-5-methylidene-naphtho[2,b]furan | Moderate | Yes | Yes |
Synthesis Methods
The synthesis of 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one can be achieved through several methods including:
- Cyclization Reactions : Utilizing starting materials from terpenoid precursors.
- Functional Group Modifications : Employing reactions such as oxidation and reduction to introduce necessary functional groups.
Applications
The applications of this compound span across multiple fields:
- Pharmaceuticals : As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Cosmetics : Due to its antioxidant properties.
- Agriculture : As a natural pesticide or fungicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
